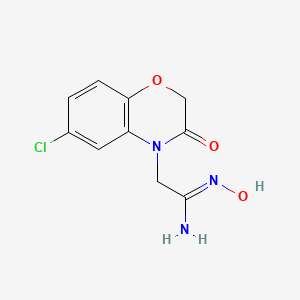

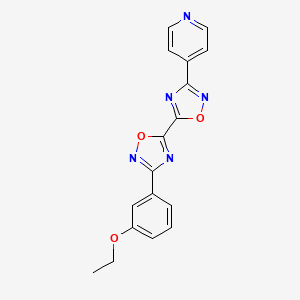

![molecular formula C15H22ClNO3 B2860207 methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate CAS No. 785792-28-1](/img/structure/B2860207.png)

methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate” is a chemical compound with the CAS Number: 785792-28-1 . It has a molecular weight of 299.8 and its molecular formula is C15H22ClNO3 . The compound is typically stored at room temperature and has a physical form of oil .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.8 and its molecular formula is C15H22ClNO3 . It is an oil at room temperature . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Organic synthesis often explores the reactivity of compounds to generate new chemical entities. For instance, hexachloroacetone reacts with activated acetylenes in the presence of N-heterocycles, leading to the synthesis of complex heterocyclic structures. This method facilitates the creation of indolizines, oxazino[2,3-a]isoquinolines, and pyrrolo[2,1-a]isoquinolines, showcasing the versatility of pyrrole derivatives in constructing diverse molecular architectures (Yavari, Sabbaghan, & Hossaini, 2006). Similarly, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline demonstrates the compound's application in 1,3-dipolar cycloaddition reactions, further expanding its utility in heterocyclic chemistry (Kim et al., 1990).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate serve as key intermediates in the synthesis of various bioactive molecules. For example, the compound has been utilized in the development of potential antimicrobial agents. Synthesizing novel derivatives and evaluating their in vitro antimicrobial activities against specific pathogens highlight the compound's significance in discovering new therapeutic agents (Hublikar et al., 2019). This research direction not only contributes to the pharmaceutical industry by providing new drug candidates but also advances our understanding of chemical structures and their biological activities.

Materials Science and Catalysis

Methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate and its derivatives find applications in materials science, particularly in catalysis. Research on unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions underscores the role of such compounds in influencing product distribution and enhancing catalytic efficiency (Nyamato, Ojwach, & Akerman, 2014). The ability to modify reaction conditions and observe different outcomes exemplifies the compound's utility in fine-tuning catalytic processes, thus offering valuable insights into the development of more efficient and selective catalysts.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 6-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]hexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO3/c1-11-9-13(14(18)10-16)12(2)17(11)8-6-4-5-7-15(19)20-3/h9H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMASAZDDEJNYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCCCCC(=O)OC)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2860125.png)

![1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2860128.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/no-structure.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2860138.png)

![2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2860142.png)

![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)

![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)